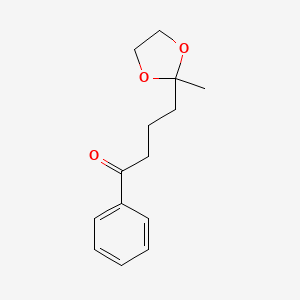
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The phenylbutanone moiety can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the butanone backbone using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that utilize inexpensive starting materials and readily attainable reaction conditions . The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can act as a reactive intermediate, participating in various chemical transformations. The phenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: A related compound with a methyl group at the 2-position.
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol: A structurally similar compound with a butanol moiety instead of butanone.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a butanone moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
53857-10-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H18O3/c1-14(16-10-11-17-14)9-5-8-13(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
QUBWUXQJYVQCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















